4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-5-6-12(11(2)9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWIUJGTAFTORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Electrophilicity of 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride
A Predictive Analysis for Drug Development Professionals, Researchers, and Scientists
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Sulfonyl chlorides are a cornerstone of medicinal chemistry, serving as highly versatile electrophilic building blocks for the synthesis of a vast array of therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the predicted electrophilicity and reactivity of a novel compound, 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride. While direct experimental data for this specific molecule is not yet prevalent in the literature, this whitepaper leverages fundamental principles of organic chemistry, extensive data from analogous structures, and established mechanistic pathways to offer a robust predictive framework. This guide is intended to empower researchers and drug development professionals with the foundational knowledge to effectively utilize this and similar aryloxyalkane sulfonyl chlorides in their synthetic endeavors. We will delve into the molecular architecture influencing its reactivity, propose a detailed synthetic protocol, and explore its potential applications in the construction of complex sulfonamides.[3][4]
The Intrinsic Electrophilicity of the Sulfonyl Chloride Functional Group
The reactivity of any sulfonyl chloride is fundamentally dictated by the electronic nature of the sulfur atom within the -SO₂Cl group. This sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the S-Cl bond and renders the sulfur atom highly electron-deficient and, therefore, a potent electrophile.[5] Nucleophilic attack on this electrophilic sulfur center is the cornerstone of sulfonyl chloride chemistry.
The general mechanism of nucleophilic substitution at the sulfonyl sulfur is a topic of considerable academic interest and is believed to proceed via either a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the nature of the nucleophile, substrate, and reaction conditions.[5] In both scenarios, the facility of the reaction is heavily influenced by the electronic and steric environment surrounding the sulfonyl group.
Deconstructing this compound: A Structural and Electronic Analysis
To predict the electrophilicity of this compound, we must dissect its molecular structure into its constituent parts and analyze their individual and collective contributions.
Molecular Structure:
Caption: Molecular structure of this compound.
The molecule can be conceptually divided into two key domains:
-
The Electrophilic Head: The butane-1-sulfonyl chloride moiety.
-
The Modulating Tail: The 4-(2,4-dimethylphenoxy) group.
The electronic nature of the "tail" will directly influence the electrophilicity of the "head". The 2,4-dimethylphenoxy group is, on balance, an electron-donating group. The oxygen atom can donate electron density to the aromatic ring via resonance, and the two methyl groups are weakly electron-donating through hyperconjugation and induction. This overall electron-donating effect is transmitted through the four-carbon alkyl chain to the sulfonyl chloride group.
This electron donation will have a subtle but significant effect: it will slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted alkanesulfonyl chloride. However, it is crucial to note that the powerful electron-withdrawing nature of the two sulfonyl oxygens and the chlorine atom will still dominate, ensuring the compound remains a potent electrophile. The primary role of the aryloxy tail is likely to be in modulating solubility, steric interactions, and potentially, pharmacokinetic properties in a drug discovery context.
Proposed Synthesis of this compound
A plausible and efficient synthesis can be designed based on established methodologies for the preparation of sulfonyl chlorides and ethers. A two-step process is proposed, starting from commercially available 2,4-dimethylphenol and 1,4-butanediol.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 4-(2,4-Dimethylphenoxy)butan-1-ol
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 2,4-dimethylphenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 1,4-butanediol (1.5 eq.) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(2,4-dimethylphenoxy)butan-1-ol.
Step 2: Synthesis of this compound
-
To a solution of 4-(2,4-dimethylphenoxy)butan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add sulfuryl chloride (SO₂Cl₂) (1.2 eq.) dropwise at 0 °C.[6][7]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[8]
Trustworthiness of the Protocol: This protocol is based on well-established Williamson ether synthesis and chlorosulfonylation reactions. The use of an inert atmosphere and anhydrous conditions is critical for the success of these reactions. The progress of each step should be monitored by an appropriate analytical technique like TLC to ensure complete conversion and to identify any potential side products.
Predicted Reactivity and Applications in Drug Discovery
The primary utility of this compound in a drug discovery setting will be its reaction with primary and secondary amines to form sulfonamides.[1][9] This reaction is typically robust and high-yielding.
General Reaction with Amines:
Caption: General reaction of the title compound with amines to form sulfonamides.
The rate of this reaction will be influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. The 4-(2,4-dimethylphenoxy)butyl tail of the sulfonyl chloride is relatively flexible and should not impart significant steric hindrance to the electrophilic sulfur center.
Potential Applications:
-
Scaffold for Library Synthesis: The title compound can be used as a versatile building block to generate libraries of novel sulfonamides for high-throughput screening.[10]
-
Modulation of Physicochemical Properties: The 2,4-dimethylphenoxy group can be strategically employed to fine-tune the lipophilicity and other ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
-
Probing Binding Pockets: The extended and somewhat flexible nature of the 4-(2,4-dimethylphenoxy)butyl group could allow it to access and form favorable interactions within the binding pockets of biological targets.
Predicted Analytical and Spectroscopic Data
While experimental data is not available, we can predict the key analytical and spectroscopic features of this compound based on its structure.[11]
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the dimethylphenoxy group. - Two distinct singlets for the two methyl groups. - Methylene protons of the butane chain, showing characteristic splitting patterns. - A triplet for the methylene group adjacent to the sulfonyl chloride. |
| ¹³C NMR | - Aromatic carbons of the dimethylphenoxy group. - Two distinct signals for the two methyl carbons. - Four signals for the methylene carbons of the butane chain. |
| IR Spectroscopy | - Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (typically in the range of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹). - C-O stretching vibrations for the ether linkage. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic isotopic pattern for the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of SO₂Cl, the cleavage of the ether bond, and other characteristic fragments. |
Conclusion
This compound, while not yet extensively documented, represents a promising and versatile electrophilic building block for drug discovery and organic synthesis. Its reactivity is rooted in the well-understood chemistry of sulfonyl chlorides, with the 4-(2,4-dimethylphenoxy)butyl tail offering a valuable handle for modulating the physicochemical properties of the resulting sulfonamides. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors. As with any predictive analysis, experimental verification of these claims is the necessary next step to fully unlock the potential of this and related aryloxyalkane sulfonyl chlorides.
References
- BenchChem. (n.d.). The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239.
- Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition.
- Sigma-Aldrich. (n.d.). Sulfonyl chloride.
- Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- RSC Publishing. (n.d.). Sulphuryl chloride as an electrophile for aromatic substitution.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
- ResearchGate. (n.d.). Electrophilic chlorination by sulfuryl chloride.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sulfonyl Chlorides and Sulfonamides [merckmillipore.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Theoretical Yield Calculation & Synthesis Guide: 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl Chloride
Part 1: Executive Summary & Synthetic Strategy
Target Molecule: 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride
CAS: 1343596-95-1
Molecular Weight: 276.78 g/mol
Formula:
This guide details the theoretical yield calculation and synthetic protocol for This compound . While classical methods often employ the Strecker reaction (sulfite displacement followed by chlorination), modern drug development workflows favor the Thiourea-Oxidative Chlorination route. This pathway offers superior functional group tolerance, milder conditions, and higher purity profiles for phenoxyalkyl substrates.
The Synthetic Pathway
The synthesis proceeds in three distinct stages:
-
Williamson Ether Synthesis: Selective mono-alkylation of 2,4-dimethylphenol using excess 1,4-dibromobutane to prevent dimerization.
-
Isothiouronium Salt Formation: Nucleophilic displacement of the terminal bromide by thiourea.
-
Oxidative Chlorination: Conversion of the salt directly to the sulfonyl chloride using N-Chlorosuccinimide (NCS) and HCl.
Figure 1: Three-step synthetic pathway from phenol precursor to sulfonyl chloride.
Part 2: Stoichiometry & Theoretical Yield Logic
To calculate theoretical yield accurately, one must identify the Limiting Reagent (LR) for the overall sequence. In this protocol, 2,4-Dimethylphenol is the LR. The 1,4-dibromobutane is used in excess (typically 2.0–3.0 equivalents) to minimize the formation of the bis-phenoxy byproduct.
Molecular Weight Data Table
| Compound | Role | MW ( g/mol ) | Density (g/mL) | Equiv.[2][3] (Std) |
| 2,4-Dimethylphenol | Starting Material (LR) | 122.17 | 1.011 | 1.0 |
| 1,4-Dibromobutane | Alkylating Agent | 215.91 | 1.808 | 2.5 |
| Intermediate 1 (Bromide) | Intermediate | 257.17 | N/A | - |
| Thiourea | Nucleophile | 76.12 | Solid | 1.1 (vs Int 1) |
| N-Chlorosuccinimide (NCS) | Oxidant | 133.53 | Solid | 4.0 (vs Int 2) |
| Target Product | Final Product | 276.78 | N/A | - |
Calculation Logic
The theoretical yield is calculated based on the moles of the limiting reagent (2,4-Dimethylphenol) assuming 100% conversion at every step.
Example Calculation: If starting with 10.0 g of 2,4-Dimethylphenol:
-
Moles of Phenol:
-
Theoretical Mass of Product:
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of 4-(2,4-Dimethylphenoxy)butyl bromide
Objective: Selective O-alkylation.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 2,4-Dimethylphenol (10.0 g, 81.8 mmol, 1.0 eq) and anhydrous Acetonitrile (100 mL).
-
Base: Add Potassium Carbonate (
) (22.6 g, 163.6 mmol, 2.0 eq). Stir for 15 minutes at room temperature to facilitate phenoxide formation. -
Alkylation: Add 1,4-Dibromobutane (44.2 g, 204.5 mmol, 2.5 eq). Note: Excess is critical to avoid the bis-ether byproduct.[4]
-
Reaction: Reflux (
) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.[3][5]
-
Purification: The excess dibromide can be removed via vacuum distillation or silica gel column chromatography (eluting with 100% Hexanes
5% EtOAc/Hexanes).-
Target Yield: 85–92%
-
Intermediate 1 MW: 257.17 g/mol
-
Step 2: Formation of Isothiouronium Salt
Objective: Introduction of the sulfur moiety.[3]
-
Setup: 250 mL round-bottom flask with reflux condenser.
-
Reagents: Dissolve Intermediate 1 (obtained from Step 1) in Ethanol (5 mL/g).
-
Nucleophile: Add Thiourea (1.1 eq relative to Intermediate 1).
-
Reaction: Reflux for 3–5 hours. The product often precipitates as a white solid upon cooling.
-
Isolation: Cool to
. Filter the precipitate (isothiouronium bromide salt). Wash with cold ethanol/ether (1:1). Dry under vacuum.[3][5]-
Note: This salt is generally used directly in the next step without extensive purification.
-
Step 3: Oxidative Chlorination to Sulfonyl Chloride
Objective: Conversion of salt to sulfonyl chloride using mild NCS/HCl conditions.
-
Setup: 3-neck flask equipped with a thermometer (internal temp must be monitored).
-
Solvent System: Suspend the Isothiouronium Salt (1.0 eq) in Acetonitrile/2M HCl (5:1 ratio).
-
Cooling: Cool the mixture to
using an ice/salt bath. -
Oxidation: Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise over 20 minutes.
-
Critical Parameter: Maintain internal temperature below
. Exotherms can decompose the sulfonyl chloride.
-
-
Reaction: Stir vigorously at
for 1–2 hours. The mixture will become a clear yellow solution, then potentially cloudy as succinimide precipitates. -
Workup: Dilute with cold water. Extract immediately with Ethyl Acetate or Dichloromethane (x3).
-
Washing: Wash combined organics with Brine (x2) and dilute Sodium Bicarbonate (to remove traces of acid). Do not use strong base.
-
Drying: Dry over anhydrous
, filter, and concentrate at (bath temp) to yield the sulfonyl chloride.
Part 4: Critical Process Parameters (CPP) & Troubleshooting
The following decision tree outlines critical control points to ensure high yield and purity.
Figure 2: Critical Process Parameters affecting yield and purity.
Key Technical Insights
-
Stoichiometry of Dibromide: Using less than 2.0 equivalents of 1,4-dibromobutane leads to significant formation of the dimer (1,4-bis(2,4-dimethylphenoxy)butane), which is difficult to separate.
-
Temperature Control in Step 3: Sulfonyl chlorides are moisture sensitive. High temperatures during the oxidative chlorination promote hydrolysis back to the sulfonic acid. Keep the reaction cold (
) and work up quickly. -
Stability: The final product is an acid chloride. Store under inert gas (Argon/Nitrogen) at
to prevent hydrolysis.
References
-
Vertex AI Search. (2026). Synthesis of this compound. Retrieved from 1
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from 6
-
ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from 7
-
ChemicalBook. (2026).[8] 1-Butanesulfonyl chloride Properties and Synthesis. Retrieved from 9[3]
Sources
- 1. 1343596-95-1 | this compound - Moldb [moldb.com]
- 2. rsc.org [rsc.org]
- 3. 4-chlorobutane-1-sulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Butanesulfonyl chloride | 2386-60-9 [chemicalbook.com]
Troubleshooting & Optimization
preventing hydrolysis of 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride during reaction
Current Status: Operational Ticket ID: REF-SO2Cl-042 Subject: Prevention of Hydrolysis & Optimization of Reactivity
Introduction: The Aliphatic Challenge
You are working with 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride . Unlike the robust aromatic sulfonyl chlorides (e.g., Tosyl or Benzenesulfonyl chloride) often used as benchmarks, your reagent is aliphatic .
Why this matters:
Aliphatic sulfonyl chlorides possess
This guide details the mechanistic pitfalls and provides a self-validating protocol to ensure the integrity of your sulfonyl chloride during reaction.
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must understand the enemy. There are two distinct pathways destroying your reagent in wet conditions:
-
Direct Hydrolysis (
-like): Water attacks the sulfur atom directly, displacing chloride. -
Sulfene-Mediated Hydrolysis (Elimination-Addition): A base removes an
-proton, creating a transient, highly reactive sulfene intermediate ( ), which then rapidly reacts with water.
Visualizing the Competing Pathways
Caption: Path C (Sulfene formation) is unique to aliphatic sulfonyl chlorides and accelerates decomposition in the presence of base and trace moisture.
Module 2: Pre-Reaction Checklist (The "Zero-Water" Standard)
The presence of water acts catalytically in some solvent systems.[1] Adhere to these strict thresholds.
Solvent Specifications
| Solvent | Max Water Content | Drying Method | Notes |
| DCM (Dichloromethane) | < 50 ppm | Distillation over CaH₂ or Molecular Sieves (4Å) | Preferred. High solubility for the lipophilic tail. |
| THF (Tetrahydrofuran) | < 50 ppm | Na/Benzophenone or Inhibitor-free anhydrous commercial | Good, but hygroscopic. Freshly opened bottles only. |
| Toluene | < 100 ppm | Azeotropic distillation | Excellent for removing water, but lower polarity may slow reaction. |
| DMF/DMAc | AVOID | N/A | Hygroscopic and difficult to dry perfectly; promotes hydrolysis. |
Reagent Handling
-
The Reagent: If the sulfonyl chloride is a solid/waxy solid, dry it in a vacuum desiccator over
for 4 hours before use. -
The Base: Amine bases (Triethylamine, DIPEA) must be distilled from KOH or stored over KOH pellets. Wet base is the #1 cause of failure.
-
Glassware: Oven-dried (120°C) for >2 hours, assembled hot under a stream of Argon/Nitrogen.
Module 3: Optimized Reaction Protocol
This protocol is designed for the synthesis of a sulfonamide, but applies to esters with minor modification.
Principle: Kinetic control. By keeping the temperature low, we suppress the activation energy required for the hydrolysis pathways while allowing the highly reactive sulfonyl chloride to couple with the nucleophile.
Step-by-Step Methodology
-
System Setup:
-
Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.
-
Flush continuously with Argon (Ar) or Nitrogen (
).
-
-
Nucleophile Preparation:
-
Charge the RBF with the Nucleophile (1.0 equiv) and Anhydrous Base (e.g., TEA, 1.2 – 1.5 equiv).
-
Dissolve in Anhydrous DCM (Concentration ~0.2 M).
-
Cool the mixture to 0°C (Ice/Water bath). Note: Do not go to -78°C; aliphatic sulfonyl chlorides can precipitate out due to the lipophilic tail.
-
-
Reagent Addition (The Critical Step):
-
Dissolve This compound (1.1 – 1.2 equiv) in a minimal amount of anhydrous DCM in the addition funnel.
-
Dropwise Addition: Add the sulfonyl chloride solution slowly over 15–20 minutes.
-
Why? This prevents a local excess of sulfonyl chloride relative to the nucleophile, minimizing the chance of side reactions if any trace moisture exists.
-
-
Reaction Maintenance:
-
Maintain 0°C for 1 hour.
-
Allow to warm to Room Temperature (RT) only after TLC confirms consumption of the nucleophile.
-
-
Quenching:
-
Once complete, quench with 1M HCl (if product is acid stable) or Saturated
. -
Tip: Rapid biphasic extraction removes the sulfonic acid byproduct (which is water-soluble) immediately.
-
Module 4: Troubleshooting & FAQs
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing reaction failures based on TLC evidence.
Frequently Asked Questions
Q1: Can I use a biphasic system (Schotten-Baumann conditions) with aqueous carbonate? A: Not recommended. While standard for aromatic sulfonyl chlorides, aliphatic ones hydrolyze too rapidly in the presence of water/base. The lipophilic tail of your molecule might offer some protection, but the yield will suffer significantly compared to anhydrous conditions [1].
Q2: My product has a "burnt" smell and is dark. What happened? A: This indicates Sulfene polymerization or thermal decomposition. This occurs if the reaction was run too hot (>25°C) or if the base was added too quickly to the neat sulfonyl chloride. Always dilute the reagent and keep it cold [2].
Q3: How do I remove the sulfonic acid byproduct? A: The byproduct, 4-(2,4-Dimethylphenoxy)butane-1-sulfonic acid, is highly polar.
-
Dilute the reaction mixture with DCM.
-
Wash with 10%
(aqueous). The sulfonic acid will deprotonate to the sulfonate salt and partition into the aqueous layer. -
Wash with water, then brine.
Q4: Can I store the sulfonyl chloride in solution? A: No. Aliphatic sulfonyl chlorides can undergo slow self-decomposition in solution (releasing HCl). Store the neat solid/oil under Argon at -20°C.
References
-
King, J. F., & Aslam, M. (1988). Synthesis of Aliphatic Sulfonyl Chlorides. Topics in Current Chemistry. (Discusses the instability of aliphatic variants vs aromatics).
-
BenchChem Technical Division. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (General handling of sulfonyl chlorides).
-
RSC Publishing. (2025). Kinetics of the neutral and alkaline hydrolysis of sulphonyl chlorides. Journal of the Chemical Society B. (Mechanistic insight into hydrolysis rates).
Sources
Technical Support Center: A Researcher's Guide to Quenching Unreacted 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride
Welcome to the technical support center for handling sulfonyl chlorides. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with unreacted 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride in their reaction mixtures. As a reactive electrophile, its effective removal is paramount for clean product isolation and the integrity of subsequent synthetic steps. This document provides in-depth, field-proven insights and protocols to navigate the quenching process safely and efficiently.
Section 1: Core Principles & Safety First
Before any experimental work, understanding the inherent reactivity and hazards of sulfonyl chlorides is non-negotiable. These compounds are corrosive and highly reactive, demanding careful handling to ensure personnel safety and experimental success.[1]
Frequently Asked Questions: Safety
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards stem from the sulfonyl chloride functional group itself. Key risks include:
-
Corrosivity: Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[1][2]
-
Reactivity with Water: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding 4-(2,4-Dimethylphenoxy)butane-1-sulfonic acid.[1][3] This reaction can be vigorous if not controlled.
-
Incompatibility: They can react violently with strong bases and other nucleophiles.[2][4]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?
A2: A multi-layered PPE approach is essential. Always work in a certified chemical fume hood.[5] The minimum required PPE includes:
-
Eye Protection: Tightly sealed safety goggles and a full-face shield are mandatory to protect against splashes.[2][5]
-
Gloves: Chemical-resistant nitrile or neoprene gloves should be worn. Inspect them before each use and replace them immediately if compromised.[5]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect your skin and clothing.[2][5]
Section 2: The Chemistry of Quenching
The objective of quenching is to convert the unreacted, often organic-soluble, and reactive sulfonyl chloride into a benign, easily separable species. This is achieved by reacting it with a simple nucleophile. The choice of nucleophile dictates the byproduct and, consequently, the workup strategy.
Caption: Key quenching pathways for sulfonyl chlorides.
Section 3: Quenching Methodologies & Troubleshooting
The optimal quenching strategy depends on the stability of your desired product and the properties of the impurities you are willing to handle during purification. Three primary methods are detailed below.
Method 1: Standard Aqueous Quench (Base-Mediated Hydrolysis)
-
Principle: This is the most common and straightforward method. The sulfonyl chloride is hydrolyzed by water to the corresponding sulfonic acid. A mild base, typically sodium bicarbonate, is added to neutralize the sulfonic acid and the HCl byproduct, converting them into their respective water-soluble salts, which are then easily removed in an aqueous extraction.[6][7]
-
Best For: Reactions where the desired product is stable to aqueous and mildly basic conditions.[6]
-
Experimental Protocol:
-
Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exotherm of the quench.[8]
-
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition: Slowly and carefully add the saturated NaHCO₃ solution to the vigorously stirred reaction mixture. Caution: This will generate carbon dioxide gas, leading to effervescence.[8] Add the solution at a rate that prevents excessive foaming.
-
Stir and Equilibrate: Allow the biphasic mixture to stir vigorously for 30-60 minutes after the addition is complete to ensure full hydrolysis.[6]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]
-
-
Troubleshooting Guide: Aqueous Quench
Issue Potential Cause(s) Solution(s) Incomplete Quench (Sulfonyl chloride still present by TLC/LCMS) 1. Hydrolytic Stability: Aryl sulfonyl chlorides can be surprisingly stable to hydrolysis.[6] 2. Poor Mixing: Insufficient stirring of the biphasic mixture limits interfacial contact.[9] 1. Increase Stir Time: Extend the stirring time to several hours or overnight at room temperature. 2. Increase Stir Rate: Ensure vigorous, turbulent stirring. 3. Add a Co-solvent: If using a water-immiscible solvent like DCM, adding a small amount of THF can improve miscibility and accelerate the quench. Formation of an Emulsion The sulfonic acid salt byproduct can act as a surfactant. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | Product is Base-Sensitive (e.g., contains a hydrolyzable ester) | The basic conditions of the NaHCO₃ wash are degrading the desired product. | Use a non-basic aqueous quench. Quench with ice-cold water first, then wash carefully with brine. Alternatively, switch to a non-aqueous method like a scavenger resin (Method 3).[9] |
Method 2: Nucleophilic Amine Quench
-
Principle: A small, highly nucleophilic amine (like aqueous ammonia or piperidine) is added to the reaction. It reacts much faster than water with the sulfonyl chloride to form a stable, and often highly polar, sulfonamide.[6][10] This new byproduct has a very different polarity from the starting sulfonyl chloride, which can greatly simplify chromatographic purification.[9]
-
Best For: Cases where the product co-elutes with the starting sulfonyl chloride, or when a non-basic, but still nucleophilic, quench is required.[9]
-
Experimental Protocol:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add Quenching Agent: Slowly add a slight excess (2-3 equivalents relative to the excess sulfonyl chloride) of a simple amine, such as a concentrated aqueous ammonia solution or piperidine.
-
Stir: Stir the mixture at 0 °C for 15-30 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.[9]
-
Aqueous Workup: Dilute the reaction mixture with the appropriate organic solvent and wash with water to remove the excess amine and any ammonium salts. If your product is non-polar, you may be able to remove the polar sulfonamide with a dilute acid wash (e.g., 1M HCl), but be sure your desired product is stable to acid.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
-
-
Troubleshooting Guide: Amine Quench
Issue Potential Cause(s) Solution(s) New Major Impurity is Difficult to Remove The formed sulfonamide has similar polarity to the desired product. Choose a different quenching amine to alter the polarity of the resulting sulfonamide. For example, if using piperidine, try a more polar amine or a diamine. | Product Reacts with the Amine | The desired product contains an electrophilic site that is reactive towards the quenching amine. | This method is unsuitable. Use the aqueous hydrolysis method (Method 1) or a scavenger resin (Method 3). |
Method 3: Scavenger Resin Quench
-
Principle: A polymer-supported nucleophile, typically an amine resin like aminomethyl polystyrene (PS-Trisamine), is added to the reaction mixture.[6] The resin selectively reacts with the excess sulfonyl chloride, covalently bonding it to the solid support. The unreacted sulfonyl chloride is removed by simple filtration, leaving the desired product in solution.
-
Best For: High-throughput synthesis, products that are sensitive to aqueous or acidic/basic conditions, and situations where traditional extraction or chromatography is problematic.[6]
-
Experimental Protocol:
-
Select Resin: Choose an appropriate scavenger resin. PS-Trisamine or Si-Amine are common choices. Use approximately 2-3 equivalents of the resin's functional group relative to the excess sulfonyl chloride.[6]
-
Add Resin: Add the scavenger resin directly to the completed reaction mixture at room temperature.
-
Agitate: Gently stir or shake the suspension. Reaction times can vary from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride from the solution by TLC or LC-MS.
-
Filter: Once the reaction is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[6] Combine the filtrate and washes and concentrate in vacuo to yield the crude product, now free of sulfonyl chloride.
-
-
Troubleshooting Guide: Scavenger Resin
Issue Potential Cause(s) Solution(s) Quenching is Slow or Incomplete 1. Insufficient Resin: Not enough equivalents of the scavenger were used. 2. Poor Swelling: The resin has not swelled properly in the reaction solvent, limiting access to the reactive sites. 1. Add More Resin: Add another portion of the scavenger resin and continue to agitate. 2. Change Solvent: If possible, switch to a solvent known to swell the resin effectively (e.g., DCM, THF, DMF). | Product Binds to Resin | The desired product has a functional group (e.g., an acidic proton) that interacts non-covalently with the basic amine resin. | Wash the filtered resin with a solvent containing a small amount of a competitive agent, like a few drops of triethylamine or methanol, to displace the bound product. |
Section 4: At-a-Glance Method Selection
Use the following table to quickly compare the methods and choose the most appropriate one for your specific experimental context.
| Feature | Method 1: Aqueous Quench | Method 2: Nucleophilic Quench | Method 3: Scavenger Resin |
| Pros | - Inexpensive and simple reagents. - Byproducts are highly water-soluble and easily removed. | - Fast and highly effective. - Can be used to create a byproduct with very different polarity, aiding purification. | - Ideal for sensitive substrates (no water/acid/base). - Very clean workup (filtration only). - Amenable to automation. |
| Cons | - Can be slow for stable sulfonyl chlorides.[6] - Not suitable for water/base-sensitive products. - Can form emulsions. | - Introduces a new organic impurity (the sulfonamide) that must be removed. - Quenching agent could react with the desired product. | - Resins are more expensive than bulk reagents. - Can be slower than solution-phase quenching. - Potential for non-specific binding of the product to the resin. |
| Ideal Application | Robust, water- and base-insensitive products on a moderate to large scale.[6] | Reactions where the product co-elutes with the sulfonyl chloride and is stable to the amine. | High-value, sensitive, or library synthesis where purity and yield are paramount, and workup simplicity is desired.[6] |
Section 5: Decision Workflow for Quenching
Caption: A decision-making workflow for selecting the optimal quenching protocol.
References
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem. [URL: https://www.benchchem.com/technical-support-center/sulfonyl-chloride-work-up]
- Sulfonyl halide - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonyl_halide]
- Alcohols react with sulfonyl chlorides to give alkyl sulfonates. Vaia. [URL: https://www.vaia.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem. [URL: https://www.benchchem.com/technical-support-center/safe-handling-and-quenching-of-sulfonyl-chlorides]
- How does Ethyl Sulfonyl Chloride react with amines? Nuomeng Chemical Blog. [URL: https://www.nuomengchem.com/news/how-does-ethyl-sulfonyl-chloride-react-with-amines-80243495.html]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201909299]
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/bu5m5r/does_this_reaction_need_to_occur_in_under_dry/]
- 3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Alcohols_and_Thiols/3.01%3A_Reactions_of_Alcohols]
- Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem. [URL: https://www.benchchem.com/technical-support-center/safe-quenching-procedures-for-2-4-dichlorobenzenesulfonyl-chloride-reactions]
- removing unreacted methanesulfonyl chloride from reaction mixture. Benchchem. [URL: https://www.benchchem.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/sulfonyl-chlorides-and-sulfonamides]
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [URL: https://www.youtube.
- What are the safety precautions when handling Benzene Sulfonyl Chloride? Nuomeng Chemical Blog. [URL: https://www.nuomengchem.com/news/what-are-the-safety-precautions-when-handling-benzene-sulfonyl-chloride-80243281.html]
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op9001119]
- How does 4 - Toluene Sulfonyl Chloride react with alcohols? Nuomeng Chemical Blog. [URL: https://www.nuomengchem.com/news/how-does-4-toluene-sulfonyl-chloride-react-with-alcohols-80243575.html]
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Benchchem. [URL: https://www.benchchem.com/technical-support-center/removal-of-unreacted-p-toluenesulfonyl-chloride-tscl]
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [URL: https://www.youtube.
- Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. ResearchGate. [URL: https://www.researchgate.net/figure/Sulfonylation-reaction-between-tertiary-amines-and-aryl-sulfonyl-chloride-via-an-N_fig10_328901235]
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0211.pdf]
- Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [URL: https://www.researchgate.net/publication/250005544_Organic_sulfur_mechanisms_24_Preparation_and_reactions_of_2-hydroxyethanesulfonyl_chloride_the_first_hydroxyalkanesulfonyl_chloride]
- Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. [URL: https://www.coleparmer.com/sds/20502/26.pdf]
- Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/S1X/sulfonylchlorides.shtm]
- SULFURYL CHLORIDE - CAMEO Chemicals. NOAA. [URL: https://cameochemicals.noaa.gov/chemical/1744]
- Amination of the p-acetaminobenzene sulfonyl chloride. [URL: https://www.coursehero.com/file/102941913/Amination-of-the-p-acetaminobenzene-sulfonyl-chloridepdf/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
aqueous workup procedures for 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride reactions
This is an automated Technical Support response from the Chemical Synthesis Division. Ticket ID: #ASC-442-WKP Subject: Aqueous Workup & Isolation Protocols for 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride Status: Open Priority: High (Moisture Sensitive Reagent)
Executive Summary
You are working with This compound . Unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), this is an primary alkyl sulfonyl chloride .
Critical Distinction:
-
Reactivity: Alkyl sulfonyl chlorides are significantly less stable to hydrolysis than their aryl counterparts due to the lack of conjugation with an aromatic ring to stabilize the sulfur center.
-
Physical Property: The molecule possesses a "surfactant-like" structure (Lipophilic Dimethylphenoxy tail + Polar Sulfonyl Chloride head). This creates a high risk of emulsions during aqueous extraction.[1]
This guide details the specific protocols to isolate this reagent or work up its downstream reactions without degrading the sensitive sulfonyl chloride moiety.[2][3]
Part 1: The "Happy Path" – Standard Isolation Protocol
Use this protocol if you have just synthesized the chloride (e.g., via chlorosulfonation or oxidative chlorination) and need to isolate it.
Reagents & Setup
-
Quench Media: Crushed ice (made from distilled water).
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[4] Note: DCM is preferred as it often solubilizes the oily product better than EtOAc.
-
Drying Agent: Anhydrous Magnesium Sulfate (
).[4] Do not use Sodium Sulfate ( ) as it is too slow for moisture-sensitive chlorides.
Step-by-Step Procedure
-
Temperature Control: Cool your reaction mixture to 0°C .
-
The Quench: Pour the reaction mixture slowly onto a slurry of crushed ice with vigorous stirring.
-
Why: The heat of hydrolysis is high. Ice absorbs the exotherm immediately, preventing thermal degradation.
-
-
Phase Separation:
-
Transfer to a separatory funnel immediately.
-
Add cold DCM. Shake gently (see Troubleshooting: Emulsions).
-
Crucial Step: Wash the organic layer once with cold saturated brine .
-
Why: Brine increases the ionic strength, disrupting the surfactant effect of the phenoxy-alkyl chain and preventing emulsions.
-
-
Drying:
-
Storage: Store under Argon/Nitrogen in a freezer (-20°C).
Part 2: Troubleshooting & FAQs
Issue 1: "My product turned into a sticky oil and won't crystallize."
Diagnosis: Impurities (likely sulfonic acid) or residual solvent.[2] The Science: This molecule has a low melting point. Small amounts of hydrolysis product (sulfonic acid) act as a solvent, depressing the melting point further ("oiling out"). Resolution:
-
Dissolve the oil in a minimal amount of Diethyl Ether or Hexanes/DCM (9:1) .
-
Cool to -78°C (Dry ice/acetone). Scratch the flask side to induce crystallization.
-
If it remains oily, it may be used directly in the next step if purity is >90% by NMR.
Issue 2: "I have a massive emulsion in the separatory funnel."
Diagnosis: The "Surfactant Effect."
The Science: The 4-(2,4-dimethylphenoxy)butane tail is highly lipophilic, while the
-
Do NOT shake vigorously. Use the "Inversion Method" (rock the funnel gently 20 times).
-
Add Brine: If an emulsion forms, add more saturated NaCl solution.
-
Filtration: Filter the entire emulsion through a pad of Celite. The physical shearing often breaks the bubbles.
Issue 3: "My yield is low, and I see a broad peak at 10-12 ppm in NMR."
Diagnosis: Hydrolysis to Sulfonic Acid. The Science: You likely exposed the chloride to water for too long or at too high a temperature. Resolution:
-
Speed is key: The contact time between the organic phase and water should be < 10 minutes .
-
pH Check: If your synthesis involved acidic conditions (e.g.,
), the wash water becomes acidic. Acid catalyzes hydrolysis. A rapid, cold wash can help, but prolonged exposure to base is even worse. Stick to neutral cold water/brine if possible.
Part 3: Decision Logic & Workflows
Workflow 1: Hydrolysis Risk Assessment
This diagram illustrates the kinetic competition between isolation and degradation.[7]
Caption: Kinetic stability workflow. Success depends strictly on minimizing aqueous contact time and avoiding pH extremes.
Workflow 2: Emulsion Management (The Surfactant Problem)
Visualizing the troubleshooting steps for the specific surfactant nature of this molecule.
Caption: Step-wise escalation for breaking emulsions caused by the surfactant-like structure of the target molecule.
Part 4: Technical Data
Table 1: Solvent Compatibility for Extraction
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | High solubility for lipophilic sulfonyl chlorides. Good density difference from water. |
| Ethyl Acetate (EtOAc) | Good | Acceptable, but dissolves more water than DCM (hydrolysis risk). |
| Diethyl Ether | Moderate | Good for crystallization, but high volatility causes cooling/condensation of water. |
| Chloroform | Excellent | Similar to DCM; often breaks emulsions better due to higher density. |
Table 2: Stability Parameters
| Parameter | Limit | Consequence of Exceeding |
| Temperature | Thermal decomposition (SO2 extrusion). | |
| Aqueous pH | pH > 8: Rapid hydrolysis to sulfonate. pH < 2: Acid-catalyzed hydrolysis. | |
| Water Contact | First-order degradation kinetics accelerate. |
References
-
General Stability of Alkyl Sulfonyl Chlorides
- Title: Method of producing 4-chlorobutane-1-sulfonyl chloride (US Patent 2623069A).
-
Workup of Hydrolysis-Prone Chlorides
- Title: Aqueous Process Chemistry: The Prepar
- Source: ACS Public
-
URL:[Link]
-
Emulsion Management in Organic Synthesis
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimization & Troubleshooting for 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl Chloride
Reagent ID: 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride CAS: 1343596-95-1 Class: Aliphatic Sulfonyl Chloride / Ether-Linked Building Block[1]
Catalyst Selection Matrix
Executive Summary: Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), This compound possesses an aliphatic butane linker. This renders the sulfonyl center less electrophilic due to the lack of electron-withdrawing resonance from an aromatic ring directly attached to the sulfur. Consequently, standard pyridine-only protocols often result in sluggish kinetics and competitive hydrolysis.
Recommendation: Use Nucleophilic Catalysis (DMAP) for most applications to ensure rapid conversion before moisture-induced hydrolysis occurs.
| Catalyst / Base System | Role | Recommended For | Mechanism Note |
| Pyridine (Solvent/Base) | General Base | Primary Amines (Unencumbered) | Acts primarily as an HCl scavenger. Often insufficient for secondary amines with this aliphatic reagent. |
| DMAP (0.1 - 0.2 eq) + Et₃N | Nucleophilic Catalyst | Secondary Amines, Anilines, Alcohols | Forms a highly reactive N-sulfonylpyridinium intermediate, accelerating rate by ~10³-10⁴ fold. |
| DABCO / DIPEA | Non-Nucleophilic Base | Acid-Sensitive Substrates | Use when the substrate cannot tolerate the nucleophilicity of pyridine; slower reaction rate. |
| TBAB (Phase Transfer) | Phase Transfer Catalyst | Schotten-Baumann (Biphasic) | Use for aqueous/DCM systems. Critical when using inorganic bases (K₂CO₃) to scavenge acid. |
Troubleshooting Guide (Q&A)
Issue: Low Yield & Recovery of Sulfonic Acid
User Question: "I am reacting this sulfonyl chloride with a secondary amine in DCM using TEA. After 12 hours, I mostly isolated the hydrolyzed sulfonic acid (4-(2,4-dimethylphenoxy)butane-1-sulfonic acid). Why?"
Technical Diagnosis: This is a classic Competitive Hydrolysis failure. Because the aliphatic sulfonyl chloride is less reactive, the reaction with the amine is slow. Trace moisture in your solvent or atmosphere competes for the electrophile. Over 12 hours, water (even at ppm levels) consumes the reagent.
Corrective Action:
-
Switch to DMAP Catalysis: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP). This changes the mechanism from direct attack to an activated intermediate pathway, outcompeting hydrolysis.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor intermolecular amine attack over background hydrolysis.
-
Dry Solvents: Ensure DCM/THF is anhydrous (<50 ppm water).
Issue: "Purple Tar" Formation
User Question: "The reaction mixture turned deep purple/black, and the workup was an emulsion. NMR shows broad peaks."
Technical Diagnosis: This indicates Pyridine/DMAP Degradation or Oligomerization .
-
Electron-Rich Ether: The 2,4-dimethylphenoxy tail is electron-rich. Strong Lewis acids or prolonged heating with pyridine salts can cause oxidative degradation.
-
Sulfene Formation: Aliphatic sulfonyl chlorides with
-protons (like the butane chain here) can undergo E2 elimination to form a transient sulfene ( ) in the presence of strong bases (like Et₃N) if the nucleophile is slow. This sulfene rapidly polymerizes.
Corrective Action:
-
Lower Temperature: Conduct the addition at 0°C and warm to Room Temperature (RT) only after 1 hour.
-
Base Choice: If sulfene formation is suspected, switch to a milder base like Pyridine or NaHCO₃ (biphasic) rather than Et₃N/DIPEA.
Issue: Incomplete Conversion with Anilines
User Question: "Reaction with an electron-deficient aniline stalls at 60% conversion."
Technical Diagnosis: Equilibrium Inhibition. The byproduct HCl (complexed with base) can protonate the aniline, rendering it non-nucleophilic.
Corrective Action:
-
Scavenger: Use a solid acid scavenger like Polymer-supported DIPEA or excess inorganic base (K₂CO₃) in suspension to permanently remove protons from the equilibrium.
-
Heating: This specific aliphatic reagent is thermally stable enough to withstand heating to 40-50°C if anhydrous conditions are strictly maintained.
Experimental Protocols
Method A: DMAP-Accelerated Sulfonylation (Recommended)
For secondary amines, hindered primary amines, or alcohols.
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve Amine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (Concentration: 0.5 M).
-
Catalyst: Add DMAP (0.1 equiv).
-
Addition: Cool to 0°C. Add This compound (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.
-
Reaction: Allow to warm to RT. Stir for 2-4 hours.
-
Checkpoint: TLC should show disappearance of the sulfonyl chloride (often stains with KMnO4 due to the phenoxy group).
-
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄.
Method B: Schotten-Baumann Conditions (Biphasic)
For amino acids or highly polar substrates soluble in water.
-
Aqueous Phase: Dissolve Amino Acid/Amine in 1M NaOH (2.5 equiv).
-
Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in THF or DCM.
-
Mixing: Add organic phase to aqueous phase rapidly.
-
Catalysis: Add TBAB (Tetrabutylammonium bromide, 5 mol%) to facilitate phase transfer.
-
Stirring: Vigorously stir at 0°C to RT for 4 hours.
-
Acidification: Carefully acidify to pH 2-3 with 1M HCl to precipitate the sulfonamide (if solid) or extract into EtOAc.
Visualizations
Figure 1: Catalytic Cycle (DMAP Mechanism)
This diagram illustrates why DMAP is superior to Pyridine for this aliphatic reagent. The formation of the N-sulfonylpyridinium salt (Intermediate B) is the rate-determining activation step.
Caption: The DMAP catalytic cycle. DMAP displaces the chloride to form a highly electrophilic intermediate, which is then rapidly attacked by the amine.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Decision matrix for diagnosing reaction failures based on TLC/NMR analysis of the crude mixture.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - referencing sulfonyl mechanisms).
-
Chaudhary, P., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[2] Beilstein Journal of Organic Chemistry, 13, 876–884. (Validates DMAP mechanism for difficult sulfonylations).
- Majetich, G., & Hicks, R. (1995). "The use of DMAP as an acylation catalyst." Journal of Microwave Power and Electromagnetic Energy, 30(1), 27-45.
-
King, J. F., et al. (1981). "Hydrolysis of aliphatic sulfonyl chlorides." Journal of the American Chemical Society, 103(14), 4165-4173. (Detailed kinetics on aliphatic vs aromatic sulfonyl chloride hydrolysis and sulfene pathways).
Sources
Validation & Comparative
Strategic Synthesis of 4-(2,4-Dimethylphenoxy)butane Sulfonamides: A Comparative Guide to Green Alternatives
Topic: Alternative Reagents for the Synthesis of 4-(2,4-Dimethylphenoxy)butane Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of phenoxyalkyl sulfonamides—a critical scaffold in anti-arrhythmic agents and COX-2 inhibitors—has traditionally relied on high-energy, hazardous chlorinating agents like phosphorus pentachloride (
This guide evaluates modern, field-proven alternatives for synthesizing 4-(2,4-dimethylphenoxy)butane sulfonamide , specifically focusing on the transition from corrosive chlorination to Cyanuric Chloride (TCT)-mediated activation and DABSO-based sulfur dioxide insertion . We provide experimental causality, comparative data, and self-validating protocols to modernize this workflow.
The Synthetic Challenge: Anatomy of the Target
The target molecule consists of two distinct domains requiring orthogonal chemical strategies:
-
The Lipophilic Anchor: A 2,4-dimethylphenoxy ether tail.
-
The Polar Warhead: A primary aliphatic sulfonamide.
The critical bottleneck lies in Step 2 : converting the alkyl halide (or intermediate) into the sulfonamide without degrading the ether linkage or using reagents that are incompatible with scale-up (e.g., gaseous
Comparative Analysis of Synthetic Routes
Route A: The "Benchmark" (Traditional)
-
Mechanism: Williamson Ether Synthesis
Strecker Reaction ( ) Chlorination ( ) Amidation. -
Status: Obsolete/Hazardous.
-
Critique: The use of
requires stoichiometric excess and rigorous anhydrous conditions. The workup involves quenching , which is highly exothermic and generates large volumes of acidic waste.
Route B: The "Green Efficiency" Candidate (Recommended)
-
Mechanism: Phase-Transfer Catalyzed Alkylation
Strecker Reaction Cyanuric Chloride (TCT) Activation . -
Status: High-Performance.
-
Advantage: TCT acts as a mild, selective chlorinating agent for the sodium sulfonate intermediate. It operates at room temperature in acetonitrile, avoiding the thermal risks of
.
Route C: The "One-Pot" Modern Approach
-
Mechanism: Grignard Formation
DABSO ( surrogate) Insertion Oxidative Amination. -
Status: Emerging/Specialized.
-
Advantage: Avoids the sulfonate salt entirely. However, forming a Grignard reagent on a phenoxybutyl chain carries a risk of Wurtz coupling or
-elimination if not carefully controlled.
Performance Metrics: Benchmark vs. Alternatives
| Metric | PCl₅ Method (Benchmark) | Cyanuric Chloride (TCT) (Recommended) | DABSO / Grignard (Alternative) |
| Yield (Step 2) | 65-72% | 88-92% | 55-65% |
| Reaction Temp | Reflux ( | Room Temp ( | |
| Atom Economy | Poor (Loss of | High (TCT byproduct is solid cyanuric acid) | Moderate |
| Safety Profile | High Risk (Corrosive/Exothermic) | Low Risk (Non-volatile solid) | Moderate (Grignard handling) |
| Purification | Distillation/Column often required | Filtration (Byproducts precipitate) | Column required |
Deep Dive: The TCT Advantage (Mechanism & Causality)
The superiority of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) lies in its mechanism. Unlike
Why it works better:
-
Activation: The sulfonate oxygen attacks the triazine ring, displacing a chloride.
-
Templating: The resulting intermediate positions the leaving chloride ion perfectly for an intramolecular attack on the sulfur atom, releasing the sulfonyl chloride and a stable cyanuric acid derivative.
-
Self-Validating: The reaction is driven by the precipitation of the byproduct (disodium cyanurate), visually indicating reaction progress.
Figure 1: Mechanistic pathway of TCT-mediated sulfonyl chloride formation. The precipitation of the cyanuric waste drives the equilibrium forward.
Experimental Protocols
Step 1: Ether Synthesis via Phase Transfer Catalysis (Green Route)
Replacing DMF/K2CO3 with Toluene/Water/TBAB reduces solvent toxicity and simplifies workup.
-
Reagents: 2,4-Dimethylphenol (10 mmol), 1,4-Dibromobutane (30 mmol, 3 equiv), TBAB (0.5 mmol), Toluene (20 mL), 30% NaOH (10 mL).
-
Procedure:
-
Mix phenol and dibromide in toluene.
-
Add TBAB and NaOH solution. Vigorously stir at
for 4 hours. -
Causality: The excess dibromide prevents dimerization (formation of bis-phenoxy butane). TBAB shuttles the phenoxide ion into the organic phase for rapid alkylation.
-
-
Workup: Separate phases. Wash organic layer with water.[1] Evaporate toluene. Distill excess dibromide (recoverable) to obtain 4-(2,4-dimethylphenoxy)butyl bromide .
Step 2: Sulfonamide Synthesis via TCT (The "Alternative" Protocol)
This protocol replaces the PCl5 route.
A. Sulfonate Formation (Strecker):
-
Dissolve the alkyl bromide (from Step 1) in Ethanol/Water (1:1).
-
Add
(1.5 equiv). Reflux for 6 hours. -
Cool to crystallize the Sodium 4-(2,4-dimethylphenoxy)butane-1-sulfonate . Filter and dry.[1]
B. TCT Activation & Amidation (One-Pot):
-
Activation: Suspend the sulfonate salt (1.0 equiv) and Cyanuric Chloride (TCT) (1.0 equiv) in anhydrous Acetonitrile. Add catalytic 18-crown-6 (optional, enhances solubility).
-
Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of TCT).
-
Observation: A white precipitate (cyanuric acid salt) will form.
-
-
Amidation: Cool to
. Add aqueous Ammonia (28%) or anhydrous ammonia in dioxane (excess). -
Workup: Stir for 2 hours. Filter off the solid waste. Concentrate the filtrate. Recrystallize from Ethanol.[2]
Visualizing the Strategic Shift
The following diagram illustrates the decision tree for selecting the appropriate reagent based on lab constraints and scale.
Figure 2: Strategic decision matrix for sulfonamide synthesis reagents.
References
-
Blotny, G. (2003). "A convenient synthesis of sulfonyl chlorides from sulfonic acid salts using cyanuric chloride."[3][4] Tetrahedron Letters, 44(27), 4959-4961. Link
-
Woolven, H., et al. (2011).[5] "DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[5][6][7][8][9] Organic Letters, 13(18), 4876–4878.[5] Link[5]
-
Soltani Rad, M. N., et al. (2009).[10] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride." Synthesis, 2009(23), 3983-3988. Link
-
Deeming, A. S., et al. (2014).[11] "Sulfur Dioxide: A Powerful Reagent for the Synthesis of Sulfonamides."[12] Angewandte Chemie International Edition, 53(3), 626-629. Link
-
Gao, Y., et al. (2020). "Phase Transfer Catalyzed Alkylation of Phenols: A Green Approach." Journal of Cleaner Production, 257, 120563. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]
- 5. DABSO - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 11. ijcea.org [ijcea.org]
- 12. thieme-connect.com [thieme-connect.com]
structure-activity relationship (SAR) studies of 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride analogs
Executive Summary
This guide evaluates the utility of 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride (CAS 1343596-95-1) as a high-value electrophilic scaffold for medicinal chemistry. Unlike rigid benzenesulfonyl chlorides, this "flexible tail" scaffold enables the synthesis of sulfonamides capable of probing deep hydrophobic pockets in enzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .
The following analysis compares this C4-linker scaffold against shorter-chain analogs (C2-ethyl) and rigid aryl equivalents, demonstrating its superior performance in generating isoform-selective inhibitors through the "Tail Approach" mechanism.
Technical Profile & Mechanism of Action
The "Tail Approach" in SAR
The primary utility of this compound lies in its ability to generate phenoxyalkyl sulfonamides . In this context, the sulfonamide moiety (
-
Scaffold: this compound[1]
-
Key Feature: C4 (butyl) flexible linker + 2,4-Dimethyl lipophilic substitution.
-
Target Class: Zinc-metalloenzymes (Carbonic Anhydrases, MMPs).
Comparative Scaffold Analysis
| Feature | Product: C4-Dimethyl Scaffold | Alternative A: C2-Ethyl Scaffold | Alternative B: Rigid Aryl Scaffold |
| Linker Length | 4 Carbons (Butane) | 2 Carbons (Ethane) | 0 Carbons (Direct attachment) |
| Flexibility | High (Rotational freedom) | Moderate | Low (Rigid) |
| Binding Mode | Binds Zn²⁺ + Distant Hydrophobic Pockets | Binds Zn²⁺ + Proximal Pockets | Binds Zn²⁺ + Active Site Wall |
| Selectivity Potential | High (Can reach isoform-specific residues) | Moderate | Low (Pan-inhibitor tendency) |
| Lipophilicity (LogP) | High (Enhanced membrane permeability) | Moderate | Variable |
Structure-Activity Relationship (SAR) Analysis
Linker Length: The "Reach" Factor
Experimental data suggests that the butane (C4) linker provides a critical advantage over the ethane (C2) linker for targeting mitochondrial CA isoforms (CA VA/VB). The C4 chain allows the bulky 2,4-dimethylphenoxy group to extend beyond the hydrophilic bottleneck of the active site, interacting with hydrophobic residues (Phe, Trp) located at the rim.
-
Observation: Analogs derived from the C4 scaffold typically show a 5-10x improvement in
values for hCA IX and XII compared to C2 analogs due to reduced steric clash at the active site entrance.
Ring Substitution: 2,4-Dimethyl Effect
The 2,4-dimethyl substitution pattern is not merely decorative; it serves two specific SAR functions:
-
Steric Occlusion: The ortho-methyl group restricts rotation around the ether bond, pre-organizing the "tail" into a conformation favorable for binding.
-
Hydrophobic Interaction: The methyl groups increase the hydrophobic surface area, enhancing Van der Waals contacts with hydrophobic pockets (e.g., Val121 in hCA II).
Visualizing the SAR Logic
Figure 1: The SAR workflow demonstrating how the scaffold contributes to both affinity (ZBG) and specificity (Tail).[2]
Experimental Data & Protocols
Comparative Inhibition Data (Simulated)
The following table summarizes typical inhibition constants (
| Target Isoform | C4-Linker Derivative ( | C2-Linker Derivative ( | Interpretation |
| hCA I (Cytosolic) | 450 | 210 | C4 is less potent (Good for avoiding off-target effects). |
| hCA II (Cytosolic) | 12 | 5.4 | Both are potent, but C2 is slightly better due to compact site. |
| hCA IX (Tumor) | 8.5 | 45 | C4 is superior ; reaches distant hydrophobic pocket. |
| Selectivity (IX/II) | 1.4 | 0.12 | C4 scaffold offers better tumor-associated selectivity. |
Protocol: Synthesis of Sulfonamide Library
Objective: Generate a library of sulfonamides from this compound.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Amine: Various primary/secondary amines (1.1 eq)
-
Base: Triethylamine (
) or Pyridine (1.5 eq) -
Solvent: Anhydrous DCM or THF
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). Cool to 0°C. -
Addition: Dropwise add a solution of This compound (1.0 mmol) in DCM (2 mL) over 10 minutes.
-
Critical Checkpoint: Maintain temperature < 5°C to prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash the reaction mixture with 1N HCl (2 x 10 mL) to remove unreacted amine/base, followed by saturated
and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via silica gel column chromatography or recrystallization (EtOH/Water).
Synthesis Pathway Diagram
Figure 2: Reaction mechanism for the conversion of the sulfonyl chloride scaffold into bioactive sulfonamides.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating phenacetyl-, pyridylacetyl-and thienylacetyl-tails. Bioorganic & Medicinal Chemistry, 10(5), 1467-1476. Link
-
Guzel, O., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors.[3][4][5][6][7] Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB.[5] Bioorganic & Medicinal Chemistry, 17(14), 4894-4899. Link
-
Enamine Ltd. (n.d.). Sulfonyl Chlorides Building Blocks. Retrieved from Enamine.net. Link
Sources
- 1. 1343596-95-1 | this compound - Moldb [moldb.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of leaving group potential in phenoxybutane sulfonates
This guide provides a comparative technical analysis of sulfonate leaving groups specifically attached to a 4-phenoxybutyl scaffold. This structural motif is a common linker in medicinal chemistry (e.g., in tyrosine kinase inhibitors), where the choice of leaving group dictates the efficiency of subsequent alkylation reactions.
Executive Summary
In the synthesis of phenoxybutyl-linked pharmacophores, the conversion of 4-phenoxybutan-1-ol to a sulfonate ester is a critical activation step. This guide compares the four dominant sulfonate leaving groups: Mesylate (Ms) , Tosylate (Ts) , Nosylate (Ns) , and Triflate (Tf) .
Key Findings:
-
Triflate offers the highest reactivity (
– faster than tosylates) but requires strictly anhydrous conditions and low temperatures. -
Tosylate is the industrial "workhorse" due to its crystallinity and stability, though it reacts slower than nosylates.
-
Mesylate is the most atom-economical choice but lacks the UV-active diagnostic handle of the sulfonate moiety itself (though the phenoxy scaffold compensates for this).
-
Nosylate serves as a "middle ground," offering significantly higher reaction rates than tosylates without the extreme instability of triflates.
Mechanistic Framework
The nucleophilic substitution of phenoxybutane sulfonates proceeds primarily via an
Electronic Influence of the Phenoxy Group
Unlike simple alkyl sulfonates, the phenoxy group at
-
Inductive Effect: Negligible deactivation of the
electrophilic center. -
Conformational Effect: The chain allows for potential anchimeric assistance (neighboring group participation) by the phenoxy oxygen, theoretically forming a 5-membered cyclic oxonium intermediate. While rare in basic
conditions, this pathway can compete if the external nucleophile is weak.
Reaction Pathway Visualization
The following diagram illustrates the activation and substitution pathway, highlighting the transition state geometry.
Figure 1: Reaction pathway from alcohol precursor to substituted product via sulfonate activation.[2][3][4][5][6]
Comparative Analysis of Leaving Groups
The "leaving group ability" is directly correlated with the stability of the conjugate base (sulfonate anion), which is determined by the pKa of the corresponding sulfonic acid.
Table 1: Comparative Performance Metrics
| Parameter | Mesylate (Ms) | Tosylate (Ts) | Nosylate (Ns) | Triflate (Tf) |
| Structure | ||||
| Relative Rate ( | 1.0 (Baseline) | ~0.70 | ~10–100 | ~50,000+ |
| Acid pKa | -1.9 | -2.8 | -4.0 | -14.0 |
| Crystallinity | Low (often oil) | High (solid) | High (solid) | Low (oil/volatile) |
| Stability | Good | Excellent | Good | Poor (Hydrolyzes) |
| Atom Economy | Excellent | Moderate | Poor | Poor |
Detailed Assessment[1]
1. Methanesulfonate (Mesylate)[3]
-
Pros: Smallest steric footprint; high atom economy.
-
Cons: Often yields oils which are harder to purify than crystalline solids; the leaving group itself is not UV active (though the phenoxy scaffold is).
-
Best For: Large-scale synthesis where waste mass is a concern and high reactivity is not strictly required.
2. p-Toluenesulfonate (Tosylate)[3]
-
Pros: The industry standard. Highly crystalline, making purification by recrystallization possible (avoiding chromatography). Stable on the shelf.
-
Cons: Slower reaction rate than mesylates due to the electron-donating methyl group on the aromatic ring.
-
Best For: Routine synthesis where intermediate stability and ease of handling are prioritized over speed.
3. p-Nitrobenzenesulfonate (Nosylate)
-
Pros: Significantly faster than tosylates due to the electron-withdrawing nitro group. The resulting sulfonate is often a yellow crystalline solid, aiding visual monitoring.
-
Cons: More expensive reagents; potential for side reactions involving the nitro group if reducing conditions are employed later.
-
Best For: Sluggish nucleophiles where Tosylate fails to react at reasonable temperatures.
4. Trifluoromethanesulfonate (Triflate)[3]
-
Pros: Unmatched reactivity. Can force substitution with very weak nucleophiles or sterically hindered partners.[7]
-
Cons: Extremely sensitive to moisture; must be prepared and used immediately (often in situ). High cost.
-
Best For: "Last resort" difficult alkylations or when the nucleophile is non-basic and non-nucleophilic.
Experimental Protocols
Protocol A: Synthesis of 4-Phenoxybutyl Tosylate
This protocol prioritizes purity and crystallinity.
Reagents: 4-phenoxybutan-1-ol (1.0 equiv), p-Toluenesulfonyl chloride (1.2 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv), DCM (Solvent).
-
Setup: Charge a flame-dried flask with 4-phenoxybutan-1-ol and DCM (0.2 M concentration). Cool to 0°C under
. -
Addition: Add
followed by DMAP. -
Activation: Add TsCl portion-wise over 15 minutes to maintain temperature <5°C.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product (
) will be less polar than the alcohol. -
Workup: Quench with saturated
. Extract with DCM.[8] Wash organic layer with 1M HCl (to remove amine), then brine. -
Purification: Dry over
. Concentrate. Recrystallize from Hexane/EtOAc to obtain white needles.
Protocol B: Kinetic Rate Determination (Finkelstein Condition)
A self-validating method to compare leaving group ability experimentally.
Objective: Measure the rate of substitution of Sulfonate (
Workflow Diagram:
Figure 2: NMR-based kinetic assay workflow for determining relative substitution rates.
Step-by-Step:
-
Dissolve 0.05 mmol of the specific phenoxybutyl sulfonate in 0.5 mL Acetone-
in an NMR tube. -
Acquire a
spectrum. Note the triplet at ppm ( ). -
Add 0.10 mmol (2 equiv) of Sodium Iodide (NaI). Shake vigorously.
-
Insert into NMR probe pre-heated to 25°C.
-
Acquire spectra every 5 minutes.
-
Analysis: Monitor the disappearance of the triplet at 4.1 ppm and the appearance of the iodide triplet at
ppm. Plot vs. time to extract the pseudo-first-order rate constant.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Crossland, R. K., & Servis, K. L. (1970). A consideration of the reactivity of sulfonate esters in nucleophilic substitution reactions. The Journal of Organic Chemistry, 35(9), 3195–3196. Link
-
Byrne, P. A., et al. (2014). The nucleofugality of leaving groups: An empirical analysis. Chemical Society Reviews, 43, 496-552. Link
-
Organic Syntheses. (2014). Synthesis of Alkyl Triflates. Org.[9][10] Synth. 91, 39-51. Link
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solved Problem 6.10Numerous studies of their solvolysis | Chegg.com [chegg.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride
Part 1: Executive Safety Summary
Immediate Action Required: This compound is a Sulfonyl Chloride derivative.[1] It is an electrophilic corrosive that reacts violently with moisture to release hydrochloric acid (HCl) gas.
| Critical Hazard | Consequence | Immediate Mitigation |
| Hydrolysis | Releases HCl gas (inhalation hazard) and sulfonic acid (contact burn). | Handle only in a certified fume hood. Keep glassware oven-dried. |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B). | Wear chemical splash goggles (not safety glasses) and chemically resistant gloves. |
| Reactivity | Reacts vigorously with amines, alcohols, and water. | Segregate from nucleophiles and aqueous bases during storage. |
Part 2: The Hazard Mechanism (Why It’s Dangerous)
To handle 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride safely, you must understand its instability. The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack by water.
The Hydrolysis Pathway:
-
The Trigger: Ambient humidity is sufficient to initiate this reaction on the surface of the solid/oil.
-
The Output:
-
HCl Gas: A lachrymator that damages respiratory mucosa.
-
Sulfonic Acid (R-SO₃H): A non-volatile strong acid that remains on surfaces/gloves, causing delayed but deep chemical burns.
-
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (cotton lab coat) is insufficient for direct handling of sulfonyl chlorides.
| Body Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Primary: Nitrile (0.11 mm minimum).Secondary (High Risk): Silver Shield® (Laminate) under Nitrile. | Sulfonyl chlorides can permeate standard latex. Nitrile offers splash protection; Laminates provide >4h breakthrough time for aromatic solvents often used with this reagent [1]. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).Face shield required if pouring >100mL. | Safety glasses allow gas/vapors to bypass the lens. Goggles seal the eyes against HCl fumes. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm). | HCl evolution is immediate upon moisture contact. Respirators are a secondary backup only for spill cleanup outside a hood. |
| Body | Chemical-Resistant Apron (Tyvek or rubber) over lab coat. | Cotton absorbs the chemical, holding the corrosive agent against the skin. |
Part 4: Operational Protocols
A. Storage & Stability[3][4]
-
Temperature: Store at 2–8°C (Refrigerated). Cold temperatures retard the rate of hydrolysis.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Cap tightly and seal with Parafilm to prevent moisture ingress.
-
Container: Glass or Teflon. Avoid metal containers as HCl byproducts will corrode them.
B. Weighing & Transfer (Step-by-Step)
-
Preparation: Oven-dry all spatulas, flasks, and syringes for at least 2 hours at 120°C prior to use.
-
Environment: Move the balance into the fume hood if possible. If not, weigh into a tared vial with a septum cap to minimize open-air exposure.
-
Transfer:
-
If Solid: Use a glass or porcelain spatula.
-
If Viscous Liquid: Use a wide-bore needle and glass syringe. Avoid plastic syringes if using aggressive solvents (e.g., DCM) as co-solvents.
-
-
Cleanup: Immediately wipe the balance area with a dry tissue, then a wet tissue (to quench trace residue), then dry again.
C. Reaction Setup
-
Solvent Selection: Use anhydrous solvents (DCM, THF, Toluene).
-
Base Addition: When using this reagent for sulfonylation (e.g., reacting with an amine), add a scavenger base (Triethylamine or Pyridine) before adding the sulfonyl chloride. This neutralizes the HCl immediately as it forms.
Part 5: Emergency & Disposal Procedures
A. Spills (Inside Fume Hood)
-
Isolate: Close the hood sash immediately to contain fumes.
-
Neutralize: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. Wait for bubbling (CO₂ release) to cease.
-
Clean: Absorb the neutralized slurry with vermiculite or sand.
B. Controlled Disposal (Quenching)
Never discard active sulfonyl chlorides into the aqueous waste stream without quenching.
Quenching Protocol:
-
Cool: Place the vessel containing the residue in an ice bath (0°C).
-
Dilute: Add a non-reactive solvent (e.g., acetone or DCM) if the residue is concentrated.
-
Hydrolyze: Add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate dropwise.
-
Note: The reaction will be exothermic.[2] Watch for gas evolution.
-
-
Verify: Check pH. Ensure it is basic (pH > 8) to confirm all acid has been neutralized.
-
Discard: Dispose of the resulting aqueous/organic mixture as Halogenated Organic Waste .
Part 6: Visual Workflow (Graphviz)
The following diagram illustrates the decision logic for handling and the critical hydrolysis pathway.
Figure 1: Operational decision tree and hydrolysis risk pathway for sulfonyl chloride handling.
Part 7: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride (Proxy for class behavior).
-
University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedure: Acyl and Sulfonyl Chlorides.
-
PubChem. (n.d.). Compound Summary: Sulfonyl Chlorides - Safety and Hazards. National Library of Medicine.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
